Ethyl 3-(5-(2-chloro-5-nitrophenyl)furan-2-yl)acrylate
CAS No.:
Cat. No.: VC15795141
Molecular Formula: C15H12ClNO5
Molecular Weight: 321.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H12ClNO5 |
|---|---|
| Molecular Weight | 321.71 g/mol |
| IUPAC Name | ethyl (E)-3-[5-(2-chloro-5-nitrophenyl)furan-2-yl]prop-2-enoate |
| Standard InChI | InChI=1S/C15H12ClNO5/c1-2-21-15(18)8-5-11-4-7-14(22-11)12-9-10(17(19)20)3-6-13(12)16/h3-9H,2H2,1H3/b8-5+ |
| Standard InChI Key | QBTVZENXUGTGQZ-VMPITWQZSA-N |
| Isomeric SMILES | CCOC(=O)/C=C/C1=CC=C(O1)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
| Canonical SMILES | CCOC(=O)C=CC1=CC=C(O1)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Introduction
Structural and Molecular Characteristics
Chemical Identity
Ethyl 3-(5-(2-chloro-5-nitrophenyl)furan-2-yl)acrylate is systematically named ethyl (E)-3-[5-(2-chloro-5-nitrophenyl)furan-2-yl]prop-2-enoate under IUPAC nomenclature. Its structure features a furan ring (a five-membered aromatic heterocycle with one oxygen atom) linked to a 2-chloro-5-nitrophenyl group at the 5-position and an acrylate ester moiety at the 2-position. The E-configuration of the acrylate double bond is confirmed by its isomeric SMILES notation: .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 321.71 g/mol | |
| CAS Number | 874999-51-6 (related acid) | |
| IUPAC Name | Ethyl (E)-3-[5-(2-chloro-5-nitrophenyl)furan-2-yl]prop-2-enoate | |
| XLogP3 | 3.2 (estimated) |
Spectroscopic Data
Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy provide critical insights into its structure. For the closely related 3-(5-(2-chloro-5-nitrophenyl)furan-2-yl)acrylic acid, -NMR spectra in DMSO- reveal characteristic peaks:
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A singlet at δ 2.67 ppm for the methyl group on the furan ring .
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Aromatic protons between δ 7.17–8.50 ppm for the chloronitrophenyl moiety .
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A downfield-shifted proton at δ 12.90 ppm for the carboxylic acid group in the de-esterified analogue .
IR spectra of analogous furan acrylates show strong absorptions at 1727 cm (ester C=O stretch) and 1606 cm (aromatic C=C) .
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis typically involves a multi-step sequence:
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Furan Ring Formation: Cyclization of γ-keto esters or Knorr-type reactions using chloronitrobenzene derivatives.
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Electrophilic Substitution: Introduction of the 2-chloro-5-nitrophenyl group via Friedel-Crafts alkylation or palladium-catalyzed coupling.
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Esterification: Acrylic acid intermediates are esterified with ethanol under acidic conditions .
A photoredox catalysis approach, demonstrated for structurally similar cinnamates, enables regioselective [2+2]-cycloadditions under blue light (λ = 455 nm) using iridium-based photocatalysts like [Ir{dF(CF)ppy}(dtb-bpy)]PF . This method achieves high yields (59–88%) and diastereoselectivity, suggesting potential for functionalizing the acrylate moiety .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Diazotization | NaNO, HCl, 0–5°C | 70–85% | |
| Photoredox Cycloaddition | [Ir] catalyst, DMF, N, 455 nm | 59–88% | |
| Esterification | Ethanol, HSO, reflux | 90–95% |
Physicochemical Properties
Solubility and Stability
Experimental solubility data for analogous 2-methyl-5-arylfuran-3-carboxylic acids in organic solvents reveal:
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High solubility in polar aprotic solvents like dimethyl ketone (≥120 mg/mL at 298 K) .
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Low solubility in alkanes (<10 mg/mL) .
The chloro and nitro substituents enhance thermal stability, with decomposition temperatures exceeding 200°C.
Thermodynamic Parameters
For 2-methyl-5-(2-chloro-5-trifluoromethylphenyl)furan-3-carboxylic acid:
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Entropy of mixing (): −45.2 J/(mol·K) in acetonitrile .
These values suggest strong intermolecular interactions, likely due to hydrogen bonding and dipole-dipole forces .
Applications in Organic Synthesis
Pharmaceutical Intermediates
The compound’s nitro group facilitates reduction to amines, enabling access to bioactive molecules. For example:
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Anticancer agents: Nitroreduction yields anilines for kinase inhibitors.
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Antibiotics: The furan core is a scaffold for quinolone derivatives .
Materials Science
Its rigid aromatic structure enhances polymer properties:
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Photoresists: Nitro groups improve UV sensitivity in epoxy-based resins .
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Liquid Crystals: The planar furan-phenyl system promotes mesophase stability .
Recent Research Advancements
Photocatalytic Functionalization
Visible-light-mediated [2+2]-cycloadditions enable stereocontrolled synthesis of cyclobutane derivatives, expanding utility in natural product synthesis . For instance, irradiation of ethyl (E)-3-(4-isopropylphenyl)acrylate yields diethyl cyclobutane dicarboxylates with 88% efficiency .
Solvent Effects on Reactivity
Studies on 2-methyl-5-arylfurans demonstrate that solvent polarity critically influences reaction rates. In acetonitrile, for nucleophilic substitution decreases by 12 kJ/mol compared to toluene .
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